3,4-Dihydro-2H-1,4-benzoxazine-7-carboxamide: Structural Analysis & Synthetic Utility
3,4-Dihydro-2H-1,4-benzoxazine-7-carboxamide: Structural Analysis & Synthetic Utility
This technical guide provides an in-depth analysis of 3,4-dihydro-2H-1,4-benzoxazine-7-carboxamide , a critical pharmacophore in modern medicinal chemistry.
Executive Summary
The 3,4-dihydro-2H-1,4-benzoxazine-7-carboxamide scaffold represents a "privileged structure" in drug discovery. Distinguished by its bicyclic core—a benzene ring fused to a saturated oxazine ring—this molecule serves as a bioisostere for quinolines and isoquinolines. Its unique value lies in the 7-position carboxamide, which provides a critical vector for hydrogen bonding interactions within the binding pockets of targets such as RORγt nuclear receptors , USP30 ubiquitin hydrolases , and 5-HT3 serotonin receptors .
This guide details the structural properties, validated synthetic protocols, and pharmacological applications of this scaffold, designed for immediate application in research workflows.
Structural & Physiochemical Profile[1][2][3][4]
Electronic & Conformational Architecture
The 1,4-benzoxazine core is not planar. The saturated dihydro-oxazine ring typically adopts a half-chair conformation , allowing the nitrogen atom (N4) to act as a hinge.
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Electronic Distribution: The oxygen atom at position 1 exerts an electron-donating effect (mesomeric) on the benzene ring, while the nitrogen at position 4 (if unsubstituted) acts as a secondary amine donor. The 7-carboxamide group, located para to the nitrogen and meta to the oxygen, sits in an electronically enriched environment, enhancing its potential as a hydrogen bond acceptor/donor.
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Lipophilicity (LogP): The core scaffold exhibits a LogP range of 0.4 – 1.5 , varying with N-substitution. This falls squarely within the "Rule of 5" optimal range for oral bioavailability.
Physiochemical Data Table
| Property | Value / Characteristic | Relevance |
| Molecular Formula | C₉H₁₀N₂O₂ | Core scaffold |
| Molecular Weight | 178.19 g/mol | Fragment-based drug design |
| H-Bond Donors | 2 (Amide NH₂, Amine NH) | Critical for receptor locking |
| H-Bond Acceptors | 3 (Amide O, Ether O, Amine N) | Solvation & binding |
| pKa (Conj. Acid) | ~4.5 - 5.0 (N4 position) | Ionization at physiological pH |
| Topological Polar Surface Area | ~64 Ų | Good membrane permeability |
Synthetic Methodologies
The synthesis of the 7-carboxamide derivative requires a regioselective approach. The most robust, self-validating protocol proceeds via the 4-amino-3-hydroxybenzoate precursor.
Protocol A: De Novo Synthesis from Aminophenol
Objective: Synthesis of Methyl 3,4-dihydro-2H-1,4-benzoxazine-7-carboxylate (Intermediate).
Reagents:
-
Methyl 4-amino-3-hydroxybenzoate (1.0 eq)
-
1,2-Dibromoethane (1.2 eq)
-
Potassium Carbonate (
, 2.5 eq) -
Solvent: DMF or Acetone (Anhydrous)
Step-by-Step Workflow:
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Solvation: Dissolve methyl 4-amino-3-hydroxybenzoate in anhydrous DMF (0.5 M concentration).
-
Base Activation: Add
and stir at room temperature for 30 minutes to generate the phenoxide anion. -
Cyclization: Add 1,2-dibromoethane dropwise. Heat the reaction to 80°C for 12–16 hours.
-
Mechanism:[1] The phenoxide attacks the alkyl bromide first (O-alkylation), followed by intramolecular displacement of the second bromide by the amine (N-alkylation).
-
-
Workup: Quench with water, extract with ethyl acetate. Wash organic layer with brine.
-
Purification: Recrystallize from ethanol or purify via flash chromatography (Hexane/EtOAc).
Protocol B: Amidation (Carboxamide Formation)
Objective: Conversion of the ester/acid to the final 7-carboxamide.
Reagents:
-
Intermediate from Protocol A (Hydrolyzed to Acid or used as Ester)
-
Ammonium Chloride or Primary Amine (R-NH₂)
-
Coupling Agents: HATU / DIPEA (for Acid) or Methanolic Ammonia (for Ester)
Workflow (Direct Aminolysis):
-
Dissolve the methyl ester intermediate in 7N Ammonia in Methanol .
-
Seal the reaction vessel and heat to 60°C for 24–48 hours.
-
Monitor via TLC/LC-MS for disappearance of the ester peak.
-
Concentrate in vacuo to yield the primary carboxamide.
Synthetic Pathway Diagram
The following diagram visualizes the critical path from the aminophenol precursor to the bioactive amide.
Figure 1: Retrosynthetic analysis and forward synthesis of the 7-carboxamide scaffold.
Pharmacological Relevance & Applications
RORγt Inverse Agonists
The 7-carboxamide motif is a documented pharmacophore in the development of RORγt (Retinoic Acid Receptor-related Orphan Receptor gamma t) modulators.
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Mechanism: RORγt drives the differentiation of Th17 cells, which are implicated in autoimmune diseases like psoriasis and multiple sclerosis.
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Role of Scaffold: The benzoxazine nitrogen (N4) often requires substitution (e.g., sulfonyl or benzyl groups) to occupy the hydrophobic pocket, while the 7-carboxamide forms critical hydrogen bonds with the hydrophilic region of the ligand-binding domain (LBD), stabilizing the repressive conformation of the receptor.
USP30 Inhibitors
Recent patent literature identifies the 3,4-dihydro-2H-1,4-benzoxazine-7-carboxamide core as a key intermediate for USP30 inhibitors .
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Target: USP30 is a deubiquitinase localized to the mitochondrial outer membrane. Its inhibition promotes mitophagy (clearance of damaged mitochondria), offering therapeutic potential in Parkinson’s disease.
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Interaction: The scaffold serves as a rigid linker that orients the "warhead" (often a nitrile or electrophile) toward the catalytic cysteine of the enzyme.
5-HT3 Receptor Antagonism
While the 8-carboxamide isomer is classically associated with 5-HT3 antagonism (e.g., azasetron analogs), the 7-carboxamide variants are explored in Structure-Activity Relationship (SAR) studies to fine-tune selectivity between 5-HT3 and 5-HT4 receptors. The 7-position vector alters the angle of the basic side chain relative to the aromatic core, often reducing cardiotoxicity risks associated with hERG channel binding.
Pharmacophore Map
Figure 2: Pharmacophore mapping of the scaffold showing key interaction vectors for receptor binding.
References
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Sigma-Aldrich. Methyl 3,4-dihydro-2H-benzo[b][1,4]oxazine-7-carboxylate Product Analysis. CAS: 142166-01-6. Available at:
-
Japan Tobacco Inc. (2018). Heterocyclic compounds with an ROR(gamma)t modulating activity. WO2018030550A1. Available at:
-
Mission Therapeutics. (2019). 1-cyano-pyrrolidine compounds as USP30 inhibitors.[2] US Patent 10,343,992. Available at:
-
Kuroita, T., et al. (1996).[1] Benzoxazines. II.[3][1][4][5] Synthesis, conformational analysis, and structure-activity relationships of 3,4-dihydro-2H-1,4-benzoxazine-8-carboxamide derivatives. Chemical & Pharmaceutical Bulletin, 44(11), 2051-2060.[1][5] Available at:
-
PubChem. 3-Oxo-3,4-dihydro-2H-1,4-benzoxazine-7-carboxylic acid. CID 17760264. Available at:
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- 2. US10343992B2 - 1-cyano-pyrrolidine compounds as USP30 inhibitors - Google Patents [patents.google.com]
- 3. NCGC00385507-01_C14H17NO9_(2S)-7-Hydroxy-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-2-yl beta-D-glucopyranoside | C14H17NO9 | CID 51136558 - PubChem [pubchem.ncbi.nlm.nih.gov]
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